molecular formula C22H25Cl2NO2 B12730902 (+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride CAS No. 87421-56-5

(+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride

Cat. No.: B12730902
CAS No.: 87421-56-5
M. Wt: 406.3 g/mol
InChI Key: GFELAZUSGOKYIJ-NJBQKBHSSA-N
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Description

(+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tropane ring system and chlorodiphenylacetate moiety. It is often studied for its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tropine with chlorodiphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

(+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

(+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved. The exact molecular pathways are still under investigation, but it is believed that the compound may influence neurotransmitter release and receptor signaling.

Comparison with Similar Compounds

(+)-2-alpha-Tropanyl chlorodiphenylacetate hydrochloride can be compared with other tropane alkaloids such as hyoscyamine, scopolamine, and cocaine. While all these compounds share a common tropane ring structure, they differ significantly in their chemical properties and biological activities:

    Hyoscyamine: Known for its anticholinergic properties and used in the treatment of gastrointestinal disorders.

    Scopolamine: Used to treat motion sickness and postoperative nausea.

    Cocaine: A potent stimulant with significant abuse potential, used medically as a local anesthetic.

The uniqueness of this compound lies in its specific chemical structure and the potential for diverse applications in research and industry.

Properties

CAS No.

87421-56-5

Molecular Formula

C22H25Cl2NO2

Molecular Weight

406.3 g/mol

IUPAC Name

[(1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2-chloro-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C22H24ClNO2.ClH/c1-24-18-12-14-19(24)20(15-13-18)26-21(25)22(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-20H,12-15H2,1H3;1H/t18-,19+,20-;/m0./s1

InChI Key

GFELAZUSGOKYIJ-NJBQKBHSSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H](CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl.Cl

Canonical SMILES

CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl.Cl

Origin of Product

United States

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